![molecular formula C19H18N2O3 B7743718 Ethyl 4-[(3-hydroxyphenyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B7743718.png)
Ethyl 4-[(3-hydroxyphenyl)amino]-6-methylquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(3-hydroxyphenyl)amino]-6-methylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-hydroxyphenyl)amino]-6-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[(3-hydroxyphenyl)amino]-6-methylquinoline-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like hydroxide ions (OH-), electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(3-hydroxyphenyl)amino]-6-methylquinoline-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 4-[(3-hydroxyphenyl)amino]-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[(3-hydroxyphenyl)amino]-6-methylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
3-[(4-Hydroxyphenyl)amino]propanoic acid: Known for its antimicrobial and anticancer properties.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Studied for its anti-HIV activity.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Eigenschaften
IUPAC Name |
ethyl 4-(3-hydroxyanilino)-6-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-19(23)16-11-20-17-8-7-12(2)9-15(17)18(16)21-13-5-4-6-14(22)10-13/h4-11,22H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPUKAOGJLDVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC(=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7743640.png)
![[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7743646.png)
![[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7743651.png)
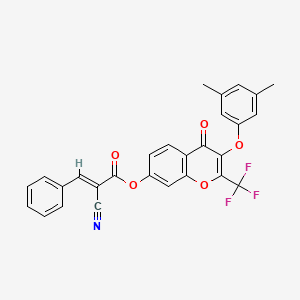
![[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7743665.png)
![[3-(2,4-dichlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7743667.png)
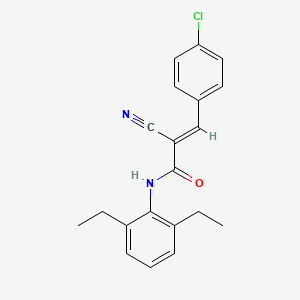
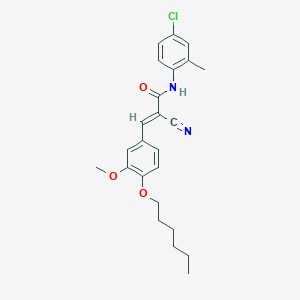
![Ethyl 4-cyano-3-methyl-5-[[2-(2,3,6-trimethylphenoxy)acetyl]amino]thiophene-2-carboxylate](/img/structure/B7743696.png)
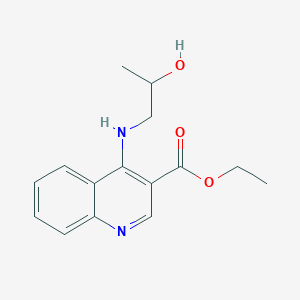
![4-[(3-Hydroxypropyl)amino]quinoline-3-carboxylic acid ethyl ester](/img/structure/B7743716.png)
![4-[(3-Ethoxycarbonylbenzo[h]quinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7743723.png)
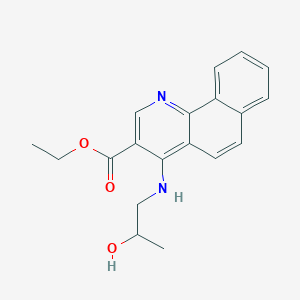
![Ethyl 4-[(4-acetylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B7743736.png)
